Pomalidomide 4'-PEG4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide - linker 8 is a compound that belongs to the class of immunomodulatory imide drugs. These drugs are known for their ability to modulate the immune system and have been used in the treatment of various cancers, including multiple myeloma. Pomalidomide is a derivative of thalidomide and lenalidomide, and it has been utilized in the development of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Mechanism of Action
Target of Action
Pomalidomide 4’-PEG4-amine, also known as Pomalidomide-PEG4-C2-NH2 hydrochloride, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand . Cereblon is a primary target of this compound . Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which plays a crucial role in various biological processes, including protein homeostasis and cell cycle progression .
Mode of Action
Pomalidomide 4’-PEG4-amine interacts with its target, cereblon, to exert its effects . It is an immunomodulatory agent with antineoplastic activity . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells . Pomalidomide is more potent than thalidomide and lenalidomide .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By binding to cereblon, it modulates the activity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific protein targets, thereby influencing various downstream effects, such as cell cycle progression and protein homeostasis .
Result of Action
The molecular and cellular effects of Pomalidomide 4’-PEG4-amine’s action include the inhibition of tumor cell proliferation and the induction of apoptosis . These effects are achieved through the modulation of the ubiquitin-proteasome system and the degradation of specific protein targets .
Biochemical Analysis
Biochemical Properties
Pomalidomide 4’-PEG4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a functionalized cereblon ligand, indicating that it binds to the cereblon protein . The nature of these interactions is primarily through the E3 ligase ligand incorporated in the Pomalidomide 4’-PEG4-amine structure .
Cellular Effects
The cellular effects of Pomalidomide 4’-PEG4-amine are primarily observed in its role as a cereblon ligand. It has been reported to have potent effects on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10 . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pomalidomide 4’-PEG4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a cereblon ligand, it binds to the cereblon protein, which is part of an E3 ubiquitin ligase complex . This binding can lead to the ubiquitination and subsequent degradation of specific target proteins .
Dosage Effects in Animal Models
The effects of Pomalidomide 4’-PEG4-amine can vary with different dosages in animal models
Metabolic Pathways
Pomalidomide 4’-PEG4-amine is involved in specific metabolic pathways. It is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide - linker 8 involves several synthetic routes. One common method includes the alkylation of the aromatic amine, although this approach often suffers from low nucleophilicity and poor chemoselectivity . Another method involves the acylation of the aromatic amine, which readily provides pomalidomide derivatives but adds additional polar surface area and a hydrogen bond acceptor . A continuous 3–4 step flow approach has also been described for the synthesis of pomalidomide, yielding 38–47% overall .
Industrial Production Methods: Industrial production methods for pomalidomide - linker 8 focus on optimizing yield and purity. The use of flow chemistry has been gaining interest due to its efficiency and safety as the scale of production increases . This method allows for a reliable and robust process, ensuring consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide - linker 8 undergoes various types of chemical reactions, including alkylation and acylation . These reactions are essential for attaching linker moieties to the pomalidomide molecule, enabling its use in PROTACs.
Common Reagents and Conditions: Common reagents used in the synthesis of pomalidomide - linker 8 include secondary amines, which have been found to afford greater yields than primary amines . Reaction conditions often involve the use of solvents and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions are pomalidomide derivatives, which can be further modified to create various conjugates for use in scientific research and therapeutic applications .
Scientific Research Applications
Pomalidomide - linker 8 has a wide range of scientific research applications. In chemistry, it is used in the development of PROTACs, which are designed to target and degrade specific proteins within cells . In biology and medicine, pomalidomide has been used to treat multiple myeloma and other hematological malignancies . Its ability to modulate the immune system makes it a valuable tool in the study of immune responses and cancer therapies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pomalidomide - linker 8 include thalidomide and lenalidomide, which are also immunomodulatory imide drugs . These compounds share structural similarities and have been used in the treatment of multiple myeloma and other cancers .
Uniqueness: Pomalidomide - linker 8 is unique in its ability to be used in the development of PROTACs, which are a novel class of therapeutic agents designed to target and degrade specific proteins . This makes it a valuable tool in both research and therapeutic applications, offering advantages over its predecessors in terms of potency and specificity .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCSQUCSKIOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.